Chemical structure and properties of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Chemical structure and properties of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Foreword: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their unique combination of metabolic stability, favorable pharmacokinetic properties, and versatile synthetic accessibility. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, enabling it to engage in crucial hydrogen bonding interactions with biological targets while often enhancing membrane permeability and resistance to metabolic degradation.[3] The exploration of substituted 1,3,4-oxadiazoles has yielded a wealth of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
This guide focuses on a specific, promising derivative: 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine . The strategic incorporation of three key functional groups—the stable 1,3,4-oxadiazole core, a reactive 2-amino group for further derivatization, and an electron-withdrawing 3-nitrophenyl moiety—creates a molecule of significant interest for drug discovery and development. We will dissect its chemical architecture, detail its synthesis and characterization, explore its known biological activities, and project its future potential in therapeutic applications.
Molecular Identity and Physicochemical Characteristics
The foundational step in evaluating any lead compound is to establish its precise chemical identity and understand its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure
The molecule is characterized by a central 1,3,4-oxadiazole ring. The C5 position is substituted with a 3-nitrophenyl group, and the C2 position is substituted with an amino group.
Caption: Chemical Structure of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.
Physicochemical Data Summary
A compilation of key identifiers and properties provides a quick reference for researchers. The data presented below is aggregated from authoritative chemical databases and peer-reviewed literature.
| Property | Value | Source(s) |
| IUPAC Name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | [7] |
| CAS Number | 7659-02-1 | [7] |
| Molecular Formula | C₈H₆N₄O₃ | [7] |
| Molecular Weight | 206.16 g/mol | [7] |
| Melting Point | 236–238 °C | [8] |
| Appearance | Solid | [8] |
| Solubility | 23.8 µg/mL (at pH 7.4, experimental) | [7] |
| Hazard Codes | H302 (Harmful if swallowed), H315, H319, H335 (Irritant) | [7] |
Synthesis and Structural Elucidation
The viability of a compound for further development hinges on a reproducible and scalable synthetic route. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several reliable methods reported in the literature.
Retrosynthetic Analysis and Strategy
The most direct approach to this class of compounds involves the cyclodehydration of an appropriate acylsemicarbazide intermediate. This intermediate is readily formed from the reaction of a carboxylic acid derivative (such as an acid chloride or hydrazide) with semicarbazide. For the title compound, the key disconnection is across the oxadiazole ring, leading back to 3-nitrobenzoic acid and semicarbazide as primary starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol
A common and effective method involves the one-pot reaction of a substituted benzoic acid with semicarbazide using phosphorus oxychloride (POCl₃) as both the solvent and the cyclodehydrating agent.[8] The causality here is that POCl₃ activates the carboxylic acid, facilitating condensation with semicarbazide, and then powerfully drives the cyclization by eliminating water to form the stable aromatic oxadiazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzoic acid (1 equivalent) and semicarbazide hydrochloride (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 volumes) to the flask under a fume hood. The mixture will become a slurry.
-
Reflux: Heat the reaction mixture to reflux (approx. 106 °C) for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice or add cold water dropwise to hydrolyze the excess POCl₃. This is a highly exothermic reaction and must be performed with extreme care in a well-ventilated fume hood.
-
Second Reflux: Following the quenching, reflux the aqueous mixture for an additional 4 hours to ensure complete hydrolysis and ring formation.[8]
-
Workup and Isolation: Cool the mixture and filter while hot to remove any insoluble impurities. Basify the filtrate to a pH of ~8-9 using a saturated solution of potassium hydroxide or another suitable base. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine.[8]
Structural Verification Data
Confirmation of the final structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating dataset.
| Technique | Observed Data | Interpretation |
| IR (KBr, cm⁻¹) | 3330–3410, 1610 | The broad bands at 3330-3410 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amino (-NH₂) group. The peak at 1610 cm⁻¹ corresponds to the C=N stretching of the oxadiazole ring.[8] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.62 (s, 2H, –NH₂), 7.71–8.45 (m, 4H, Ar-H) | The singlet at 7.62 ppm integrating to two protons confirms the presence of the amino group. The complex multiplet between 7.71 and 8.45 ppm corresponds to the four protons on the 3-nitrophenyl ring.[8] |
| ¹³C NMR (DMSO-d₆) | δ 169.0, 164.7 (Oxadiazole C), 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 (Aromatic C) | The signals at 169.0 and 164.7 ppm are indicative of the two distinct carbon atoms (C2 and C5) within the oxadiazole ring. The remaining six signals in the aromatic region confirm the carbons of the substituted phenyl ring.[8] |
| Mass Spec. (ESI-MS) | m/z 206 [M]⁺ | The molecular ion peak at m/z 206 corresponds to the calculated molecular weight of the compound (C₈H₆N₄O₃), confirming its elemental composition.[8] |
Biological Activity and Therapeutic Potential
The true value of a synthetic compound is realized through its biological activity. The 1,3,4-oxadiazole scaffold is a known pharmacophore, and the specific substitutions on the title compound confer a distinct biological profile.[2][9]
Antimicrobial Activity
The most directly reported activity for 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine is its efficacy against pathogenic bacteria.
-
Anti-Salmonella typhi Activity: A study that synthesized this exact compound screened it for antibacterial activity against Salmonella typhi, the causative agent of typhoid fever. The compound, along with several of its N-acylated derivatives, showed significant activity, highlighting its potential as a scaffold for developing new treatments for this infectious disease.[8]
The broader class of nitrophenyl-substituted oxadiazoles has demonstrated widespread antimicrobial effects. The electron-withdrawing nature of the nitro group can be crucial for activity. Research on related structures, such as S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, has shown activity against a panel of both gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] This suggests that the core 3-nitrophenyl-oxadiazole moiety is a key contributor to the antimicrobial effect.
Potential Anticancer and Antitubercular Applications
While not yet specifically reported for this molecule, the structural motifs present suggest other promising avenues for investigation.
-
Anticancer Potential: The 1,3,4-oxadiazole nucleus is present in numerous compounds reported to possess potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and histone deacetylases.[4]
-
Antitubercular Activity: The nitroaromatic group is a well-known pharmacophore in antitubercular drug discovery. For instance, the drugs Delamanid and Pretomanid feature nitro groups essential for their mechanism of action. Studies on N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines have revealed highly potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11][12] This strongly suggests that 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a valuable candidate for antitubercular screening.
Caption: Relationship between structure and potential bioactivities.
Future Perspectives and Conclusion
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine stands as a compelling starting point for drug discovery programs. Its straightforward synthesis and confirmed biological activity against a clinically relevant pathogen provide a solid foundation for further research.
Future research should focus on:
-
Lead Optimization: The 2-amino group is an ideal handle for synthetic elaboration. A systematic structure-activity relationship (SAR) study, involving the synthesis of a library of N-substituted derivatives, could significantly enhance potency and selectivity against bacterial, mycobacterial, or cancer cell targets.
-
Mechanism of Action Studies: Elucidating how this molecule exerts its antimicrobial effects is critical. Investigating its interaction with key bacterial enzymes or cellular processes will guide rational drug design.
-
Broad-Spectrum Screening: The compound should be evaluated against a wider range of pathogens, including multidrug-resistant bacterial strains, various fungal species, and a panel of human cancer cell lines to uncover its full therapeutic potential.
-
In Vivo Evaluation: Promising analogs should advance to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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